![molecular formula C14H15FN4O3S B5575302 N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5575302.png)

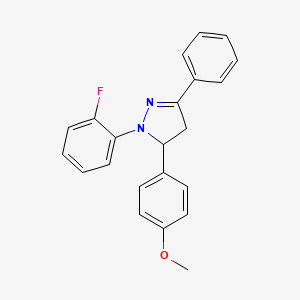

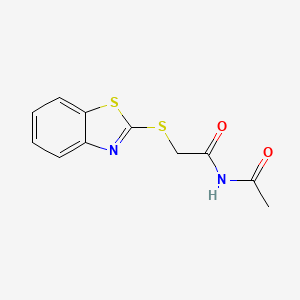

N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as FMP-TZT-335, and it is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the development of new drugs for the treatment of diabetes and obesity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

The synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, which bear resemblance in structure to the specified compound, has been a subject of interest due to their pharmacological activities. A study by Gul et al. (2017) describes the preparation of a series of compounds by converting aryl/aralkyl organic acids into corresponding esters, hydrazides, 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols, and finally stirring with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide. These compounds exhibited antimicrobial and hemolytic activity, with certain derivatives showing potent activity against selected microbial species, thus suggesting their potential for further biological screening and application trials (Gul et al., 2017).

Cytotoxic Activity

Research into sulfonamide derivatives, which share functional group similarities with the mentioned compound, has revealed their cytotoxic properties. A study conducted by Ghorab et al. (2015) utilized key intermediates for the synthesis of sulfonamide derivatives, demonstrating significant anticancer activity against breast and colon cancer cell lines. This emphasizes the importance of structural modifications in enhancing the cytotoxic potential of these compounds (Ghorab et al., 2015).

Src Kinase Inhibitory and Anticancer Activities

The modification of the pyridine ring and N-benzyl substitution has been explored in the context of Src kinase inhibition and anticancer activities. For instance, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives to study their effects. The derivatives showed inhibitory activities towards Src kinase and were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, highlighting the therapeutic potential of such compounds (Fallah-Tafti et al., 2011).

Antifungal Agents

Another avenue of research involves the development of antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species. This study underscores the importance of structural adjustments, such as the introduction of a gem-dimethyl on the morpholin-2-one core, in achieving compounds with enhanced antifungal activity and improved plasmatic stability (Bardiot et al., 2015).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c15-10-2-1-3-11(8-10)16-12(20)9-22-14-13(17-23-18-14)19-4-6-21-7-5-19/h1-3,8H,4-7,9H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSZBFJFNQJXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5575227.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5575247.png)

![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-[(3-fluorophenyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5575251.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5575260.png)

![4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5575264.png)

![N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5575317.png)